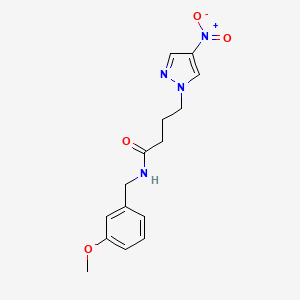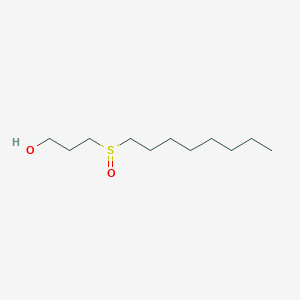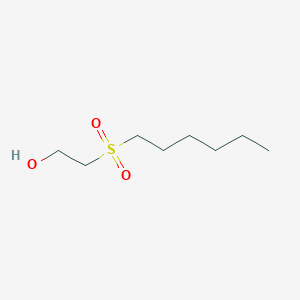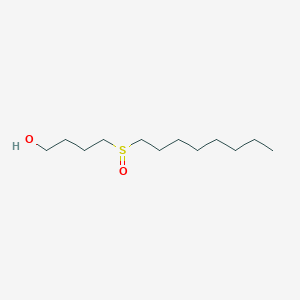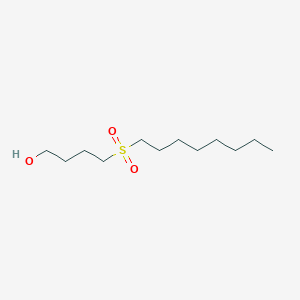
4-(octylsulfonyl)butan-1-ol
Übersicht
Beschreibung
4-(Octylsulfonyl)butan-1-ol is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is chemically synthesized by the reaction of octanesulfonyl chloride with 4-hydroxybutan-1-ol. The resulting compound has been shown to have several unique properties that make it useful in a variety of research applications. In
Wissenschaftliche Forschungsanwendungen
4-(Octylsulfonyl)butan-1-ol has several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to be a potent inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. By inhibiting this channel, this compound could potentially be used to treat a variety of neurological disorders such as epilepsy, neuropathic pain, and migraine.
Another area of research where this compound has shown promise is in the field of cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and cervical cancer. It is believed that this compound works by inhibiting the activity of the AKT signaling pathway, which is involved in cell proliferation and survival.
Wirkmechanismus
The mechanism of action of 4-(octylsulfonyl)butan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of specific proteins or channels in cells. For example, as mentioned earlier, this compound inhibits the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. By inhibiting this channel, this compound reduces the activity of neurons and can potentially reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known that this compound can affect the activity of specific proteins or channels in cells. For example, as mentioned earlier, this compound inhibits the AKT signaling pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, this compound can potentially reduce the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(octylsulfonyl)butan-1-ol in lab experiments is its potency. This compound has been shown to be a potent inhibitor of specific proteins or channels in cells, which makes it useful for studying the function of these proteins or channels. However, one limitation of using this compound is its toxicity. Like many synthetic compounds, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(octylsulfonyl)butan-1-ol. One area of research that is currently being explored is the development of new derivatives of this compound that are more potent and selective in their activity. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Eigenschaften
IUPAC Name |
4-octylsulfonylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-6-8-11-16(14,15)12-9-7-10-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIPWANNMKQIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


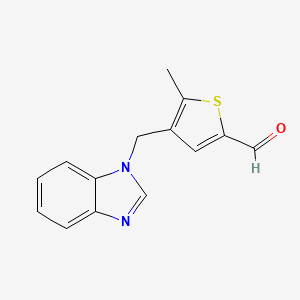
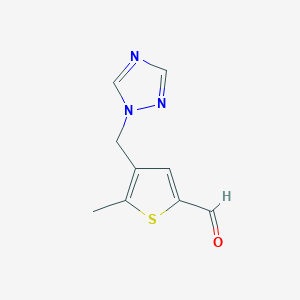


![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![6-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326491.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![1-[(4-chlorophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326510.png)
